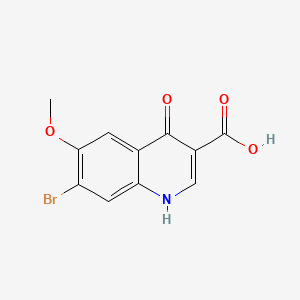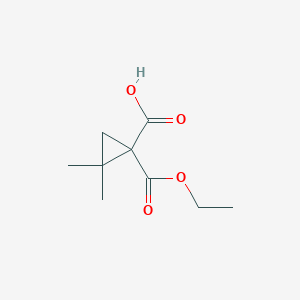
1-(Ethoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound characterized by its cyclopropane ring substituted with ethoxycarbonyl and carboxylic acid groups
Méthodes De Préparation
The synthesis of 1-(Ethoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid can be achieved through several routes. One common method involves the cyclopropanation of suitable precursors followed by functional group transformations. For instance, the reaction of ethyl diazoacetate with 2,2-dimethylpropene under catalytic conditions can yield the desired cyclopropane derivative. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Des Réactions Chimiques
1-(Ethoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of esters or amides. Common reagents and conditions for these reactions include acidic or basic media, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Ethoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and cyclopropane derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(Ethoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the ethoxycarbonyl group can undergo nucleophilic attack. These interactions can influence various biochemical pathways and molecular processes, making the compound a valuable tool in mechanistic studies.
Comparaison Avec Des Composés Similaires
1-(Ethoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid can be compared with similar compounds such as:
Cyclopropane-1,1-dicarboxylic acid: Lacks the ethoxycarbonyl group, leading to different reactivity and applications.
Ethyl cyclopropanecarboxylate: Contains an ester group instead of a carboxylic acid, affecting its chemical behavior and uses.
2,2-Dimethylcyclopropanecarboxylic acid: Similar structure but without the ethoxycarbonyl group, resulting in distinct properties and applications. The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and versatility in various chemical and industrial processes.
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
1-ethoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-4-13-7(12)9(6(10)11)5-8(9,2)3/h4-5H2,1-3H3,(H,10,11) |
Clé InChI |
BNESMMDYENMHDL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC1(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)
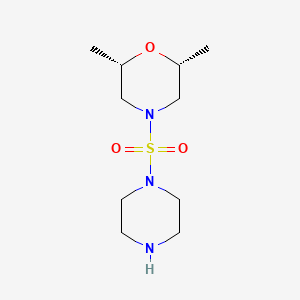
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)
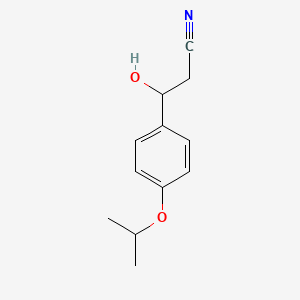
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)
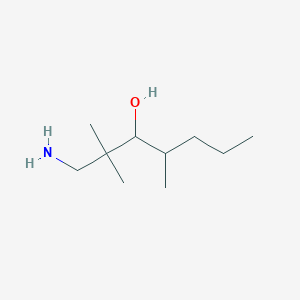
![2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13476572.png)
![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
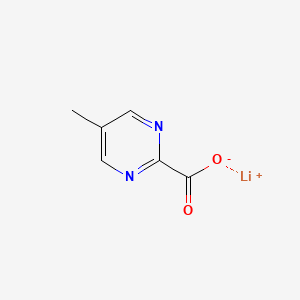
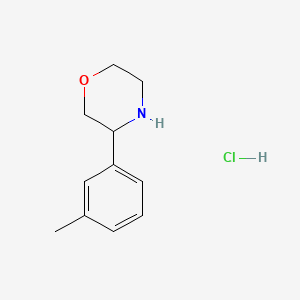
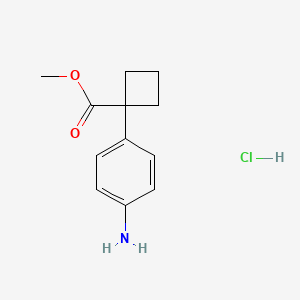
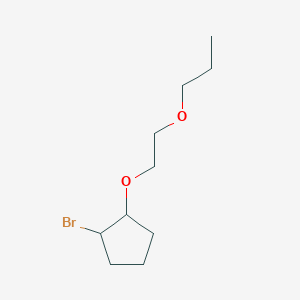
![1-Thia-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13476595.png)
